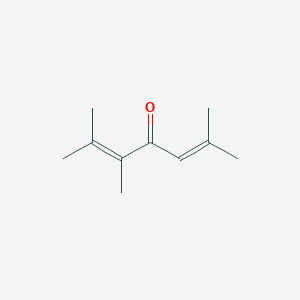
2,3,6-Trimethylhepta-2,5-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylhepta-2,5-dien-4-one typically involves the condensation of appropriate aldehydes and ketones under controlled conditions. One common method is the Claisen-Schmidt condensation, where acetone and isobutyraldehyde are reacted in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 60-70°C, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides may be used to enhance the reaction rate and selectivity. The product is then separated and purified using techniques like fractional distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethylhepta-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methyl groups and double bonds can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,3,6-Trimethylhepta-2,5-dien-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Trimethylhepta-2,5-dien-4-one involves its interaction with various molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the conjugated double bonds may participate in electron transfer reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5,5-Trimethyl-2,6-heptadien-4-one: Similar in structure but with different methyl group positions.
3,3,6-Trimethylhepta-1,5-dien-4-one: Another isomer with variations in double bond placement.
Uniqueness
2,3,6-Trimethylhepta-2,5-dien-4-one is unique due to its specific arrangement of methyl groups and conjugated double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from synthetic chemistry to biological research .
Properties
CAS No. |
78012-16-5 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,3,6-trimethylhepta-2,5-dien-4-one |
InChI |
InChI=1S/C10H16O/c1-7(2)6-10(11)9(5)8(3)4/h6H,1-5H3 |
InChI Key |
IYWYSQOBCVTBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(=C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















